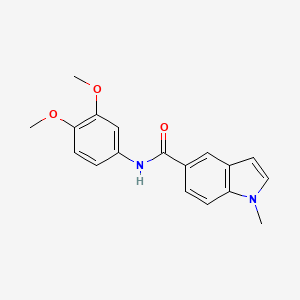

N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-5-carboxamide

Description

N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-5-carboxamide is a synthetic small molecule characterized by an indole core substituted with a methyl group at the 1-position and a carboxamide group at the 5-position. The carboxamide nitrogen is linked to a 3,4-dimethoxyphenyl moiety. The 3,4-dimethoxyphenyl group may enhance solubility and modulate electronic properties, while the methyl group on the indole nitrogen could influence metabolic stability.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-1-methylindole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-20-9-8-12-10-13(4-6-15(12)20)18(21)19-14-5-7-16(22-2)17(11-14)23-3/h4-11H,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVCANYIWMJQGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-5-carboxamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the dimethoxyphenyl group is coupled with a halogenated indole derivative in the presence of a palladium catalyst.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-5-carboxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues and Substitution Patterns

Key structural analogues include:

2.1.1 N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide

- Structural Differences :

- Fluorine substituent at the indole 5-position.

- Carboxamide at the indole 2-position (vs. 5-position in the main compound).

- 4-Benzoylphenyl group (vs. 3,4-dimethoxyphenyl).

- Synthesis: Prepared via refluxing ethyl-5-fluoroindole-2-carboxylate with 4-aminobenzophenone in DMSO/sodium ethoxide (37.5% yield).

- Physical Properties : Melting point 249–250°C; Rf = 0.67 (CHCl3/MeOH).

- Spectroscopic Data :

2.1.2 N-[(3,4-dimethoxyphenyl)methyl]-1-methyl-1H-indole-5-carboxamide

- Structural Differences :

- 3,4-Dimethoxyphenyl group connected via a methylene bridge (vs. direct amide linkage).

- Indole 5-carboxamide retained.

- Molecular Weight : 324.38 g/mol (vs. unconfirmed for the main compound).

2.1.3 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

- Core Structure : Benzimidazole (vs. indole).

- Enhanced rigidity due to fused benzene and imidazole rings.

- Synthesis : One-pot reductive cyclization using sodium dithionite and DMSO.

2.3 Spectroscopic Trends

- Amide Proton (NHCO) : Resonates at δ 12.1–12.33 ppm in ¹H-NMR across analogues.

- C=O Stretch : IR peaks at 1666–1670 cm⁻¹ confirm carboxamide presence.

- Aromatic Protons : Indole H-1 appears at δ 9.25–9.4 ppm in ¹H-NMR.

2.4 Functional Implications

Biological Activity

N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound features an indole moiety linked to a carboxamide group and a methoxy-substituted phenyl ring. This structural configuration is critical for its biological interactions and potency.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives, including N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-5-carboxamide. The compound has exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have shown minimal inhibitory concentrations (MIC) that are competitive with standard antibiotics like ampicillin.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been assessed through various in vivo models. In particular, it demonstrated significant inhibition of paw edema in carrageenan-induced inflammation models. The anti-inflammatory effects were comparable to standard drugs such as indomethacin.

Anticancer Activity

N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-5-carboxamide has also been investigated for its anticancer properties. It has shown promising results in inhibiting cell proliferation in various cancer cell lines.

Case Studies

- HT29 Colorectal Cancer Cells : The compound was found to induce cell cycle arrest and apoptosis, leading to reduced viability in HT29 cells.

- Murine Models : In vivo studies indicated significant tumor growth inhibition when administered in conjunction with standard chemotherapy agents.

The proposed mechanisms for the biological activities of N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-5-carboxamide include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to act as potent inhibitors of monoamine oxidase B (MAO-B), which is implicated in various neurological disorders.

- Cell Cycle Disruption : The compound's ability to induce apoptosis suggests that it may interfere with critical cell cycle checkpoints.

Q & A

Q. What are the standard synthetic routes for N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-5-carboxamide?

The synthesis typically involves multi-step organic reactions. A common approach begins with the formation of the indole core via cyclization of substituted anilines or via Fischer indole synthesis. Subsequent functionalization includes alkylation at the indole nitrogen (e.g., methylation using methyl iodide) and coupling of the 5-carboxamide group with 3,4-dimethoxyaniline. Key reagents include coupling agents like EDCI/HOBt or DCC, and bases such as triethylamine. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side products like over-alkylation or incomplete coupling .

Q. How is the structural identity of this compound confirmed in laboratory settings?

Structural characterization employs:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substitution patterns (e.g., methoxy groups at 3,4-positions on the phenyl ring and methyl group on the indole nitrogen).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., CHNO).

- X-ray Crystallography : Resolves crystal packing and stereoelectronic effects, as seen in related dimethoxyphenyl compounds .

Q. What safety precautions are recommended for handling this compound?

While direct safety data for this compound is limited, structurally similar dimethoxyphenyl derivatives (e.g., ) highlight risks:

- Acute Toxicity : Oral (H302) and dermal (H315) hazards.

- Protective Measures : Use nitrile gloves, P95 respirators for dust control, and chemical-resistant lab coats.

- Emergency Protocols : Flush eyes with water for 15+ minutes if exposed; avoid inhalation of aerosols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

SAR studies focus on modifying:

- Methoxy Groups : Varying positions (e.g., 2,4- vs. 3,4-substitution) to alter electron-donating effects and binding affinity to targets like kinases or GPCRs.

- Indole Core : Introducing halogen substituents (e.g., fluorine at the 4-position) to enhance metabolic stability.

- Carboxamide Linker : Replacing with sulfonamide or urea groups to modulate solubility and potency. Computational docking (e.g., AutoDock Vina) and in vitro assays (e.g., IC measurements) validate modifications .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC50_{50}50 values)?

Contradictions may arise from:

- Assay Conditions : Differences in pH, buffer composition, or cell lines (e.g., HEK293 vs. HeLa). Standardize protocols using guidelines like NIH’s Assay Guidance Manual.

- Compound Purity : Verify via HPLC (≥95% purity) and control for degradation products (e.g., hydrolyzed carboxamide).

- Pharmacokinetic Variability : Conduct parallel studies in serum-containing vs. serum-free media to assess protein binding effects .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- pH Stability : Test degradation kinetics in buffers (pH 1–13) via LC-MS. Methoxy groups enhance stability in acidic conditions, but the carboxamide may hydrolyze at pH >10.

- Thermal Stability : Store at –20°C in anhydrous DMSO to prevent dimerization. Thermal gravimetric analysis (TGA) identifies decomposition thresholds (e.g., >150°C) .

Q. What mechanistic insights explain its interaction with cytochrome P450 enzymes?

In vitro metabolism studies using human liver microsomes (HLMs) reveal:

- CYP3A4/2D6 Inhibition : Competitive inhibition observed via fluorescent probe assays (e.g., 7-benzyloxyquinoline).

- Reactive Metabolites : Detect glutathione adducts via LC-MS/MS to identify bioactivation pathways. Adjust methoxy substituents to reduce metabolic liability .

Q. How can crystallographic data inform co-crystallization trials with target proteins?

Crystal structures of analogs (e.g., ) guide soaking experiments:

- Ligand Soaking : Use 1–5 mM compound in crystallization buffers (e.g., PEG 3350, pH 7.5).

- Data Collection : Synchrotron radiation (λ = 1.0 Å) resolves binding modes (e.g., hydrogen bonding with kinase hinge regions). Refinement in PHENIX validates occupancy and B-factors .

Key Methodological Considerations

- Synthetic Reproducibility : Document reaction parameters (e.g., microwave vs. conventional heating) to ensure consistency.

- Data Validation : Use orthogonal techniques (e.g., NMR + HRMS) to confirm compound identity.

- Ethical Compliance : Adhere to institutional guidelines for in vitro assays, especially when testing cytotoxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.